6-(cyclopropanesulfonyl)pyridin-3-amine
Description
Properties
CAS No. |
1147558-20-0 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopropanesulfonyl)pyridin-3-amine typically involves the introduction of a cyclopropanesulfonyl group to the pyridine ring. One common method is the reaction of 3-aminopyridine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(cyclopropanesulfonyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .
Scientific Research Applications
6-(cyclopropanesulfonyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(cyclopropanesulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 6-(cyclopropanesulfonyl)pyridin-3-amine with similar pyridin-3-amine derivatives, focusing on substituent effects, physicochemical properties, and applications:
Substituent Effects on Electronic Properties
- Electron-Withdrawing Groups : The sulfonyl group in this compound significantly reduces electron density on the pyridine ring, enhancing its reactivity in electrophilic substitutions. This contrasts with 6-(thiophen-3-yl)pyridin-3-amine, where the thiophene donates electrons via resonance .
- Steric Effects : The cyclopropane ring introduces moderate steric hindrance compared to the larger cyclopentyloxy group in 6-(cyclopentyloxy)pyridin-3-amine, which may hinder binding in tight enzymatic pockets .
Physicochemical Properties
- Melting Points : Sulfonyl-containing derivatives (e.g., 6-methanesulfonyl-2-methylpyridin-3-amine, mp 96–98°C) exhibit higher melting points due to hydrogen bonding via sulfonyl oxygen atoms. Cyclopropanesulfonyl derivatives likely follow this trend .
- Solubility : The dihydrochloride salt of 6-(difluoromethyl)pyridin-3-amine improves aqueous solubility, whereas the cyclopropanesulfonyl group may reduce solubility in polar solvents due to its lipophilic cyclopropane moiety .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(cyclopropanesulfonyl)pyridin-3-amine, and what are the critical reaction parameters to optimize yield and purity?
- Methodological Answer : Synthesis typically involves coupling pyridin-3-amine derivatives with cyclopropanesulfonyl groups via nucleophilic substitution or transition-metal-catalyzed reactions. For example, analogous compounds like 6-(4-methylpiperidin-1-yl)pyridin-3-amine are synthesized by reacting pyridine precursors with substituted amines under reflux conditions . Critical parameters include temperature control (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound in research settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and bond connectivity, particularly the cyclopropane and sulfonyl groups. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). High-resolution X-ray crystallography, as used for structurally similar compounds like EED inhibitors, provides unambiguous spatial confirmation . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. How does the presence of the cyclopropanesulfonyl group influence the compound's solubility and stability under varying pH conditions?
- Methodological Answer : The sulfonyl group enhances hydrophilicity, improving aqueous solubility compared to non-sulfonylated analogs. However, the cyclopropane ring introduces steric hindrance, potentially reducing solubility in non-polar solvents. Stability studies under acidic/basic conditions (pH 1–13) should be conducted via accelerated degradation assays, monitoring decomposition products with LC-MS. Pyridine derivatives with sulfonyl groups are generally stable at neutral pH but may hydrolyze under strong acids/bases .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different preclinical models?
- Methodological Answer : Discrepancies often arise from differences in cell lines, assay conditions, or pharmacokinetic profiles. To resolve these:
- Perform dose-response curves (e.g., IC₅₀ determinations) across multiple models (e.g., cancer vs. non-cancer cell lines) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Evaluate metabolic stability in liver microsomes to identify species-specific degradation pathways .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropane sulfonyl moiety in modulating target binding affinity?
- Methodological Answer :
- Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl, trifluoromethylsulfonyl) or cyclopropane substituents (e.g., fluorinated cyclopropane) .
- Use molecular docking and MD simulations to predict interactions with target proteins (e.g., kinases or GPCRs).
- Validate SAR findings with competitive binding assays (e.g., fluorescence polarization) and thermodynamic profiling (ITC) .
Q. What methodological approaches are recommended for investigating the metabolic pathways and degradation products of this compound in in vitro systems?
- Methodological Answer :
- Incubate the compound with human/rat liver microsomes or hepatocytes, followed by LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Use deuterated analogs (e.g., 6-(cyclopropanesulfonyl-d₂)pyridin-3-amine) to trace metabolic pathways via isotopic labeling .
- Employ NMR-based structural elucidation of major degradation products under forced conditions (e.g., oxidative stress with H₂O₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
